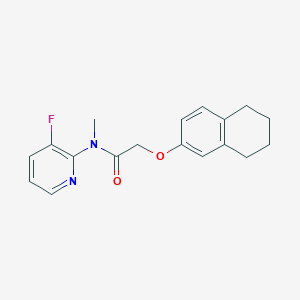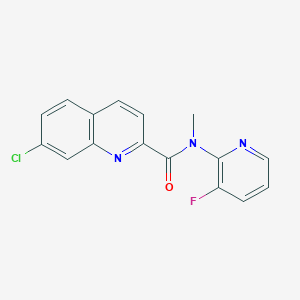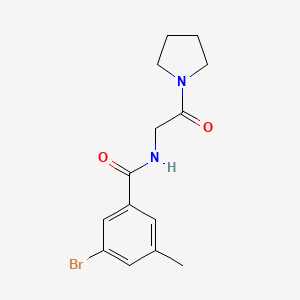![molecular formula C15H15NO3S B7663011 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide, also known as DBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBM belongs to the class of benzofuran derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and neuroprotective properties, this compound has been shown to have antioxidant activity, reducing oxidative stress in cells. This compound has also been shown to have antimicrobial activity, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and has a well-established safety profile. However, there are also some limitations to its use. This compound has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neurons from damage caused by oxidative stress and inflammation, and further studies could investigate its potential as a therapeutic agent for these diseases.
Another area of interest is the use of this compound in combination with other drugs. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs, and further research could investigate its potential to enhance the efficacy of other drugs.
Finally, further studies could investigate the potential of this compound as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. This compound has been shown to have anti-inflammatory activity in animal models of these diseases, and further studies could investigate its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of areas, including inflammation, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has several advantages for use in lab experiments, but also has some limitations. Future research could investigate its potential as a treatment for other diseases and in combination with other drugs.
Méthodes De Synthèse
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide can be synthesized using various methods, including the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonic acid and sulfur trioxide, and the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)aniline with methanesulfonic acid and thionyl chloride.
Applications De Recherche Scientifique
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
This compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)16-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-19-15/h2-6,9-10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMCCUZCMMLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)

![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)

![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
